2,2,4,4-Tetramethylcyclobutane-1-thione
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Overview
Description
2,2,4,4-Tetramethylcyclobutane-1-thione is an organosulfur compound characterized by a cyclobutane ring with four methyl groups and a thione functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4-Tetramethylcyclobutane-1-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,2,4,4-Tetramethylcyclobutanone with a sulfurizing agent such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent. The reaction is usually carried out in an inert solvent like toluene or dichloromethane at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,2,4,4-Tetramethylcyclobutane-1-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups on the cyclobutane ring can participate in substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted cyclobutane derivatives
Scientific Research Applications
2,2,4,4-Tetramethylcyclobutane-1-thione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetramethylcyclobutane-1-thione involves its interaction with molecular targets through its thione group. This functional group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
2,2,4,4-Tetramethylcyclobutanone: Similar structure but with a ketone group instead of a thione group.
2,2,4,4-Tetramethylcyclobutane-1-ol: Contains a hydroxyl group instead of a thione group.
2,2,4,4-Tetramethylcyclobutane-1-thiol: Contains a thiol group instead of a thione group.
Uniqueness: 2,2,4,4-Tetramethylcyclobutane-1-thione is unique due to its thione functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The presence of four methyl groups on the cyclobutane ring also contributes to its steric properties and stability.
Properties
IUPAC Name |
2,2,4,4-tetramethylcyclobutane-1-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14S/c1-7(2)5-8(3,4)6(7)9/h5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLYDJRYYXRYGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1=S)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90511670 |
Source
|
Record name | 2,2,4,4-Tetramethylcyclobutane-1-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90511670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64273-93-4 |
Source
|
Record name | 2,2,4,4-Tetramethylcyclobutane-1-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90511670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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